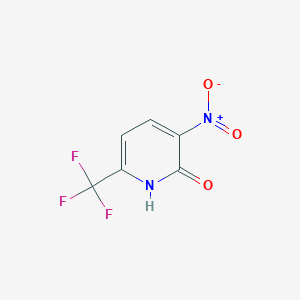

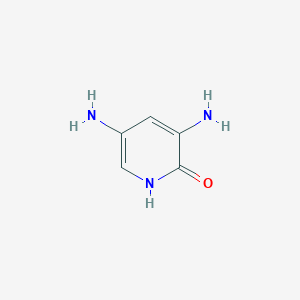

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Übersicht

Beschreibung

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, also known as 3-Nitro-6-trifluoromethylpyridin-2-one, is a compound that has been studied for its potential applications in a variety of scientific fields. It is a trifluoromethylated nitro pyridinone derivative, and has been found to have several interesting properties, including its ability to act as a molecular switch and its potential as a reaction catalyst.

Wissenschaftliche Forschungsanwendungen

Magnetic Properties and Complex Synthesis

Spin Dynamics and Single-Molecule Magnet Behavior : Research involving lanthanide-radical systems, specifically with compounds like 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, has demonstrated significant potential in modulating spin dynamics. For instance, studies on ring-like compounds such as Ln(Phtfac)(3)(NITpPy) have shown ferromagnetic interactions and frequency-dependent magnetic susceptibilities, indicating single-molecule magnet behavior. This suggests potential applications in quantum computing and advanced magnetic materials (Mei et al., 2012).

Synthesis of Heterospin Complexes : Another study highlighted the synthesis of heterospin complexes based on lanthanides and pyridine biradicals. These complexes showed varying magnetic properties, depending on the interaction between the lanthanide ion and the nitronyl nitroxide radicals. Such research contributes to the understanding of molecular magnetism and its potential application in developing new magnetic materials (Zhou et al., 2015).

Structural Analysis and Crystallography

- Crystal Structure and Coordination Geometry : Studies on compounds like bis(pyridin‐2‐ylmethanolato‐κ2N,O)bis(trifluoroacetato)nickel(II) have provided insights into the crystal structures and coordination geometries of such complexes. Understanding these aspects is crucial in materials science and coordination chemistry, as it aids in the design of new compounds with desired physical and chemical properties (Bacsa et al., 2004).

Polymerization Catalysts

- Catalysis in Polymer Synthesis : Research on neutral κ2-N,O-salicylaldiminato Ni(II) complexes, including derivatives of this compound, has explored their role as catalysts in ethylene polymerization. These studies contribute to the field of polymer chemistry by enabling the synthesis of high-molecular-weight polyethylene with specific characteristics (Osichow et al., 2013).

Magnetic Measurements and Electron-Withdrawing Substituents

- Magnetic Properties in Nickel Complexes : Investigations into the role of electron-withdrawing substituents in neutral nickel(II) polymerization catalysts have provided valuable insights. Such studies are important for understanding how these substituents can influence the magnetic properties and catalytic behavior of nickel complexes (Antonov et al., 2016).

Eigenschaften

IUPAC Name |

3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBZJFQSBBRGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

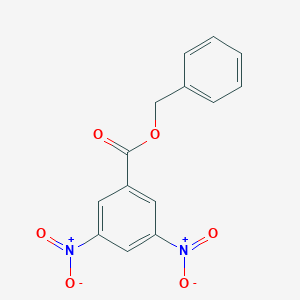

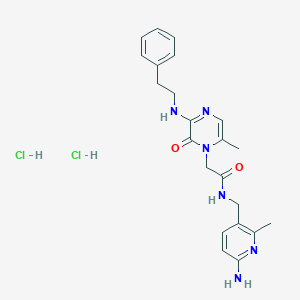

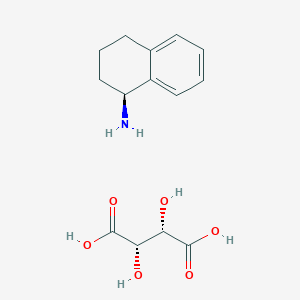

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)